molecular formula C14H24N4O3S B2986458 1-(4-(methylsulfonyl)piperazin-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 1197690-35-9

1-(4-(methylsulfonyl)piperazin-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No. B2986458
CAS RN: 1197690-35-9
M. Wt: 328.43
InChI Key: LTSXZWUTZAQRBG-UHFFFAOYSA-N
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Description

1-(4-(methylsulfonyl)piperazin-1-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C14H24N4O3S and its molecular weight is 328.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Compounds containing methylsulfonyl and piperazine groups are frequently studied for their metabolism and disposition within the human body. For example, studies on the metabolism and disposition of drugs like Venetoclax, a B-cell lymphoma-2 inhibitor, offer insights into how similar compounds might be metabolized. Venetoclax is primarily cleared by hepatic metabolism, with significant insights into the role of gut bacteria in forming nitro reduction metabolites, and unchanged drug being the major circulating material in plasma (Liu et al., 2017).

Therapeutic Applications

Compounds with piperazine and pyrazolyl groups have been explored for various therapeutic applications, including their role as serotonin receptor agonists, antimalarial agents, and their effects on body temperature in schizophrenia. The serotonin agonist properties of certain compounds, for example, have been studied to understand their potential in treating psychiatric disorders such as anxiety and depression. This suggests that derivatives of piperazine might play a role in developing treatments for neurological conditions (Lee et al., 1992).

Antimalarial Research

Compounds similar in structure to the one mentioned may also find application in antimalarial research. For instance, the characterization of urinary metabolites of antimalarial drugs like piperaquine can offer valuable insights into the drug's metabolism and potential efficacy against malaria, a critical area of research given the global burden of the disease (Tarning et al., 2006).

properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-11-13(12(2)16(3)15-11)5-6-14(19)17-7-9-18(10-8-17)22(4,20)21/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSXZWUTZAQRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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